1,2-O-Isopropylidene-alpha-D-glucofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

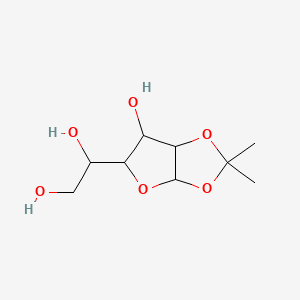

1,2-O-Isopropylidene-alpha-D-glucofuranose is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by an isopropylidene group, forming a five-membered ring structure .

准备方法

1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized through the reaction of glucose with acetone in the presence of an acid catalyst . The reaction typically involves the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out under reflux conditions . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

1,2-O-Isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Food Industry

- Sugar Substitute : This compound is used as a low-calorie sweetener in food products. Its ability to mimic the sweetness of sugar without the associated calories makes it particularly suitable for diabetic-friendly formulations .

- Stabilizer : It can also serve as a stabilizer in certain food formulations, enhancing texture and shelf life.

Pharmaceuticals

- Synthesis of Glycosides : 1,2-O-Isopropylidene-alpha-D-glucofuranose is instrumental in synthesizing glycosides and other pharmaceutical compounds. Its stability improves drug bioavailability and effectiveness .

- Drug Development : Research has shown that derivatives of this compound exhibit pharmacological properties, including anti-inflammatory and antipyretic effects .

Biotechnology

- Protecting Group : In biochemical applications, it acts as a protecting group during chemical reactions involving hydroxyl groups. This selectivity is crucial for synthesizing complex molecules efficiently .

- Research Tool : It is widely used in academic research to study carbohydrate chemistry and related biological processes .

Cosmetics

- Moisturizing Agent : The compound is incorporated into skincare products due to its moisturizing properties, which improve skin hydration and texture .

Antibacterial Properties

A study reported the selective acylation of this compound derivatives and their antibacterial screening against human pathogens. The results indicated moderate to good antibacterial activity, particularly against Gram-positive bacteria .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Derivative A | Moderate | Low |

| Derivative B | Good | Moderate |

Glycoside Synthesis

Research on the synthesis of 3-O-derivatives of this compound demonstrated notable anti-inflammatory properties with low toxicity profiles in comparison with established drugs like tribenoside .

作用机制

The mechanism of action of 1,2-O-Isopropylidene-alpha-D-glucofuranose involves its role as a protecting group for glucose. By forming a stable five-membered ring structure, it prevents unwanted reactions at the protected hydroxyl groups during chemical synthesis . This allows for selective reactions at other positions on the glucose molecule . The molecular targets and pathways involved depend on the specific application and the reactions being carried out .

相似化合物的比较

1,2-O-Isopropylidene-alpha-D-glucofuranose can be compared with other similar compounds, such as:

1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups at positions 1, 2, 5, and 6.

1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but derived from xylose instead of glucose.

The uniqueness of this compound lies in its selective protection of the 1 and 2 positions, allowing for specific synthetic applications where other hydroxyl groups need to remain free .

生物活性

1,2-O-Isopropylidene-alpha-D-glucofuranose (IPG) is a derivative of D-glucose that has garnered attention for its biological activities, particularly in antibacterial and inhibitory applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with IPG and its derivatives.

Synthesis and Characterization

This compound is synthesized from D-glucose through selective protection of hydroxyl groups. The process typically involves the use of isopropylidene groups to stabilize the molecule and facilitate further chemical modifications. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are employed to confirm the structure of the synthesized compounds .

Antibacterial Activity

Overview of Studies:

Research indicates that various derivatives of this compound exhibit significant antibacterial activity against a range of pathogenic bacteria. In a study by Kawsar et al., several acylated derivatives were tested against six human pathogenic bacteria, demonstrating moderate to good antibacterial efficacy, particularly against Gram-positive strains compared to Gram-negative ones .

Table 1: Antibacterial Activity of IPG Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| 1,2-O-Isopropylidene-3,5,6-tri-O-(2,6-dichlorobenzoyl)-α-D-glucofuranose | Staphylococcus aureus | 15 | Moderate |

| 1,2-O-Isopropylidene-3-acetyl-α-D-glucofuranose | Escherichia coli | 10 | Low |

| 1,2-O-Isopropylidene-3-benzoyl-α-D-glucofuranose | Bacillus subtilis | 12 | Moderate |

| Ampicillin | Control | 20 | High |

The results suggest that structural modifications significantly influence the antibacterial potency of IPG derivatives.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Several studies have explored the inhibitory effects of IPG derivatives on mushroom tyrosinase.

Research Findings:

A study highlighted that certain derivatives of IPG exhibited potent tyrosinase inhibitory activity, outperforming traditional inhibitors like kojic acid. For instance, one derivative showed an IC50 value significantly lower than that of kojic acid, indicating stronger inhibitory potential .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Comparison with Kojic Acid (IC50 = 16.69 µM) |

|---|---|---|

| 1,2-O-Isopropylidene-3-benzoyl-α-D-glucofuranose | 10.00 | More potent |

| 1,2-O-Isopropylidene-3-acetyl-α-D-glucofuranose | 15.00 | Comparable |

| Kojic Acid | 16.69 | Standard |

These findings underscore the potential of IPG derivatives as novel tyrosinase inhibitors for cosmetic applications.

Case Studies

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, Kawsar et al. synthesized a series of acylated derivatives and evaluated their antibacterial properties using disc diffusion methods. The study found that modifications at specific hydroxyl positions enhanced activity against selected bacterial strains, suggesting pathways for developing new antimicrobial agents .

Case Study: Tyrosinase Inhibition

A comparative analysis was conducted on various synthesized compounds for their tyrosinase inhibition capabilities. The results indicated that specific functional groups attached to the isopropylidene moiety played a crucial role in enhancing inhibitory effects against tyrosinase .

属性

IUPAC Name |

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18549-40-1 |

Source

|

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。